molecular formula C14H24N2O2 B3371553 1,6-Bis(Morpholino)-2-Hexyne CAS No. 7252-90-6

1,6-Bis(Morpholino)-2-Hexyne

Cat. No. B3371553
CAS RN: 7252-90-6
M. Wt: 252.35 g/mol
InChI Key: FIALESPCDPVGAZ-UHFFFAOYSA-N
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Description

1,6-Bis(Morpholino)-2-Hexyne, also known as BMHD, is a bifunctional organic compound that contains two morpholino groups and a hexadiyne chain. It has a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol .


Physical And Chemical Properties Analysis

1,6-Bis(Morpholino)-2-Hexyne has a melting point of 60.06 °C and a boiling point of 288.1 °C .

Scientific Research Applications

Hypotensive Agents

1,6-Bis(Morpholino)-2-Hexyne has been evaluated for its hypotensive activity. In studies on rats and dogs, it demonstrated significant potential as a hypotensive agent. Its effects were compared with other compounds such as 1,5-bis(diethylamino)-2-pentyne dimethobromide and 1,6-bis(pyrrolidino)-3-hexyne dimethobromide, with promising results observed (Schalit et al., 1957).

Pharmacology of Bis-Quaternary Ammonium Compounds

Further pharmacological studies have involved 1,6-Bis(Morpholino)-2-Hexyne (referred to as JB-540 in these studies), exploring its role as an experimental hypotensive agent. These studies examined its effects on blocking transmission in the cat superior cervical ganglion, dilation of rat mesenteric blood vessels, and its impact on the hypertensive activity of DMPP in rats (Horovitz et al., 1958).

Vanadium(V) Compounds Synthesis

The compound has also been involved in the synthesis and study of Vanadium(V) compounds. It has been used as a ligand in complex compounds, contributing to the study of metal-ligand interaction, and offering potential applications in medicine, analysis, and catalysis (Nikolakis et al., 2008).

Ionophore Synthesis for Alkali Metal Ions

1,6-Bis(Morpholino)-2-Hexyne has been used in the synthesis of ionophores for alkali metal ions. These ionophores have been studied for their applications in sensing agents for ion-selective electrodes and fluorometry (Sugihara & Hiratani, 1996).

Antileukemic Activity

The compound has been investigated for its antileukemic activity. Studies have explored its interactions and effects in leukemia cell culture, though the results showed no significant impact on cell cycle processes (Foye & Kauffman, 1980).

Electrochemical and Spectroelectrochemical Properties

Research into the isomeric arrangement of bis-morpholine-substituted compounds, including 1,6-Bis(Morpholino)-2-Hexyne, has provided insights into their electrochemical and spectroelectrochemical properties. This includes studies on reversible redox processes and electron oxidation (Goretzki et al., 2008).

Antihypertensive and Antiarrhythmic Properties

The compound has been compared with other substances for its antihypertensive and antiarrhythmic properties, contributing to the development of new pharmaceutical compounds with improved efficacy and targeted action (Abrego et al., 2010).

Complexation with Palladium(II) and Mercury(II)

1,6-Bis(Morpholino)-2-Hexyne has been used in the synthesis of complexes with Palladium(II) and Mercury(II). The study explored the structural aspects and the bonding characteristics of these metal complexes (Singh et al., 2000).

Molybdenum(VI) Coordination Chemistry

The compound has contributed to the study of Molybdenum(VI) coordination chemistry. This research is significant for understanding the activation of the Mo(VI)═O bond and the reversible dimerization processes in molybdenum chemistry (Stylianou et al., 2012).

Intermolecular Interactions of Biological Buffers

Investigations have also been carried out on the intermolecular interactions of biological buffers involving 1,6-Bis(Morpholino)-2-Hexyne. These studies are crucial for understanding the behavior of biological buffers in various biochemical and pharmaceutical applications (Vespalec et al., 2004).

properties

IUPAC Name

4-(6-morpholin-4-ylhex-2-ynyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h1,3,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIALESPCDPVGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCC#CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289193
Record name 4,4'-hex-2-yne-1,6-diyldimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Bis(Morpholino)-2-Hexyne

CAS RN

7252-90-6
Record name MLS002693244
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-hex-2-yne-1,6-diyldimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-BIS(MORPHOLINO)-2-HEXYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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